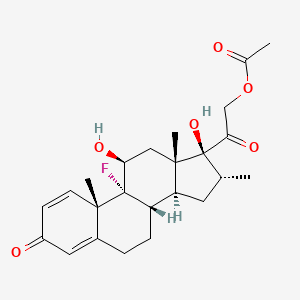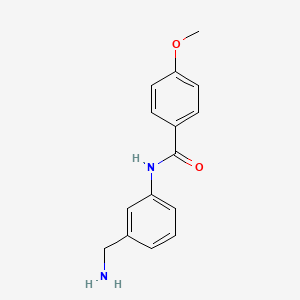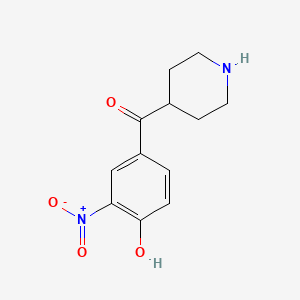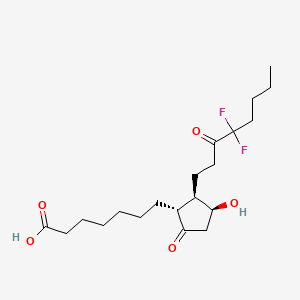
11-epi Lubiprostone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-epi Lubiprostone is a synthetic derivative of prostaglandin E1, known for its role in treating chronic idiopathic constipation and irritable bowel syndrome with constipation. It functions by selectively activating type 2 chloride channels in the apical membrane of the intestinal epithelial cells, leading to increased fluid secretion and enhanced intestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-epi Lubiprostone involves multiple steps, starting from prostaglandin E1The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 11-epi Lubiprostone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with others to modify its activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, which are studied for their potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
11-epi Lubiprostone exerts its effects by selectively activating type 2 chloride channels (ClC-2) in the apical membrane of the intestinal epithelial cells. This activation leads to increased chloride ion secretion into the intestinal lumen, followed by passive sodium and water secretion. The resulting increase in intestinal fluid enhances motility and facilitates bowel movements . The molecular targets and pathways involved include the ClC-2 chloride channels and the downstream signaling pathways that regulate ion transport and fluid secretion .
Comparison with Similar Compounds
Linaclotide: A guanylate cyclase-C agonist used for similar indications but with a different mechanism of action.
Elobixibat: An ileal bile acid transporter inhibitor used for chronic constipation.
Plecanatide: Another guanylate cyclase-C agonist with similar therapeutic applications.
Comparison: 11-epi Lubiprostone is unique in its selective activation of ClC-2 chloride channels, which distinguishes it from other compounds like linaclotide and plecanatide that target guanylate cyclase-C. This unique mechanism of action provides an alternative therapeutic option for patients who may not respond to other treatments .
Properties
Molecular Formula |
C20H32F2O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
7-[(1R,2R,3S)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17+/m1/s1 |
InChI Key |
DBVFKLAGQHYVGQ-INMHGKMJSA-N |
Isomeric SMILES |
CCCCC(C(=O)CC[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |
Canonical SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


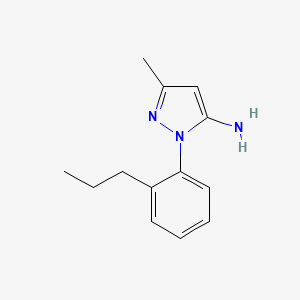
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
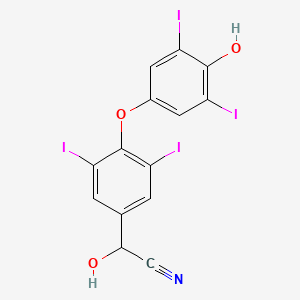
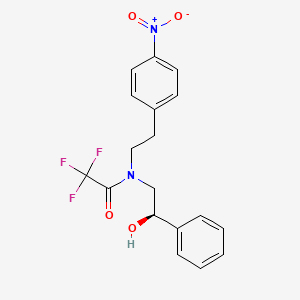
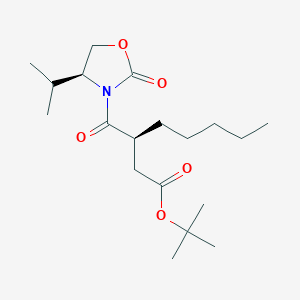
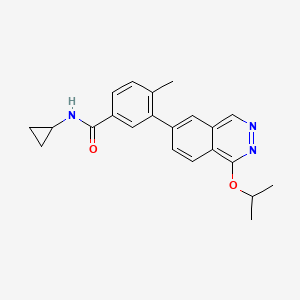
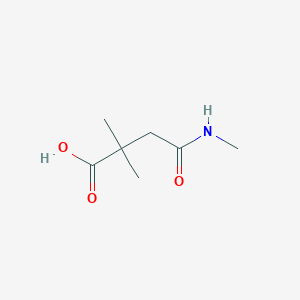
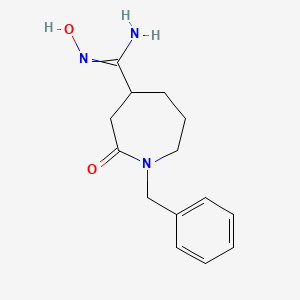
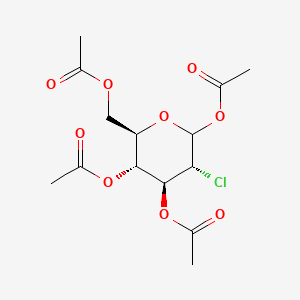
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
